molecular formula C7H9ClN2 B2551445 5-Chloro-N1-methylbenzene-1,2-diamine CAS No. 84859-27-8

5-Chloro-N1-methylbenzene-1,2-diamine

Cat. No.: B2551445
CAS No.: 84859-27-8
M. Wt: 156.61
InChI Key: BTKCZOYKZRSPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of 5-Chloro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Biological Activity

5-Chloro-N1-methylbenzene-1,2-diamine, also known as 5-chloro-2-methylbenzene-1,2-diamine, is an organic compound characterized by its unique structural features that contribute to its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C7H9ClN2, with a molecular weight of approximately 186.66 g/mol. The compound features a benzene ring with a chlorine substituent and two amino groups, which significantly influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H9ClN2
Molecular Weight186.66 g/mol
Melting PointNot specified
SolubilitySoluble in water

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial effects against various pathogens. Its mechanism may involve the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The compound appears to affect specific enzymes involved in cell cycle regulation, thereby inducing apoptosis in malignant cells .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to bind to enzymes critical for cell growth and division. For instance, it may inhibit kinases involved in signaling pathways that promote cancer cell survival .
  • Receptor Modulation : It may also interact with receptors on cell surfaces, influencing cellular responses to external stimuli and potentially altering gene expression related to growth and apoptosis.

Case Studies

Several studies have documented the effects of this compound on specific cell lines:

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial activity against Escherichia coli and Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating substantial effectiveness in inhibiting bacterial growth.
  • Cancer Cell Proliferation : Research involving human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours .

Applications in Pharmaceuticals

Given its promising biological activities, this compound is being explored for potential applications in drug development:

  • Pharmaceutical Intermediates : The compound serves as an intermediate in synthesizing various pharmaceuticals due to its reactive amine groups and electrophilic chlorine atom .
  • Therapeutic Agent Development : Ongoing research aims to develop derivatives of this compound that enhance its efficacy and reduce toxicity while maintaining its antimicrobial and anticancer properties .

Properties

IUPAC Name

4-chloro-2-N-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKCZOYKZRSPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (5-chloro-2-nitro-phenyl)-methyl-amine (59) (500 mg, 2.7 mmol, 1 eq), SnCl2.2H2O (3.0 g, 13.3 mmol, 5 eq) in ethyl acetate (25 ml) was refluxed overnight. The reaction mixture was diluted with ethyl acetate, washed with saturated potassium carbonate solution. The organic phase was concentrated and the crude residue was purified with flash chromatography to give 4-chloro-N2-methyl-benzene-1,2-diamine (60).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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